![molecular formula C18H18N4O B4642023 N-(2,6-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B4642023.png)
N-(2,6-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,6-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide often involves complex reactions that combine various chemical entities. For instance, the synthesis of guanidine derivatives and related benzamide functionalities involves reactions with aniline in the presence of mercury(II) chloride and triethylamine in anhydrous dimethylformamide, showcasing the multifaceted approaches needed for such molecules (Balewski & Kornicka, 2021).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to our compound of interest, is characterized by the spatial arrangement and bonding patterns of atoms within the molecule. The crystal structure of these compounds often reveals details about their geometric configuration, hydrogen bonding, and other intermolecular interactions. For example, studies have detailed the crystallization and hydrogen-bonded dimer formations in benzamide derivatives, highlighting the importance of molecular structure in determining the properties and reactivity of these compounds (Kranjc et al., 2012).
Chemical Reactions and Properties
Benzamide compounds, including N-(2,6-dimethylphenyl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide, participate in a variety of chemical reactions, influenced by their functional groups. The reactivity of these compounds can be studied through their participation in reactions such as tritium/hydrogen exchange, showcasing their potential in radiolabeling and pharmaceutical applications (Hong et al., 2015).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(5-methyltriazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-12-5-4-6-13(2)17(12)20-18(23)15-7-9-16(10-8-15)22-14(3)11-19-21-22/h4-11H,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNHEIBERLEOKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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